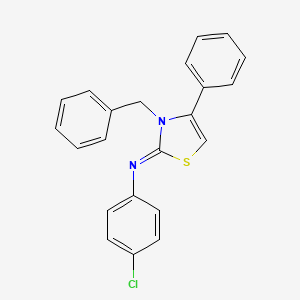

3-benzyl-N-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-imine

Description

Properties

IUPAC Name |

3-benzyl-N-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2S/c23-19-11-13-20(14-12-19)24-22-25(15-17-7-3-1-4-8-17)21(16-26-22)18-9-5-2-6-10-18/h1-14,16H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGAAHWNJZKFQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-N-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-imine typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Substitution Reactions: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions.

Final Assembly: The final compound is assembled through a series of condensation reactions, often catalyzed by acids or bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Catalysts: Employing catalysts such as copper(I) iodide to enhance reaction efficiency.

Purification: Using techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-N-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-imine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Copper(I) iodide, palladium on carbon.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-benzyl-N-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-imine is , with a molecular weight of approximately 414.9 g/mol. The compound is characterized by the presence of a thiazole ring, which contributes to its biological activity and potential as a therapeutic agent. The structural features include:

- Thiazole moiety : Imparts significant biological activity.

- Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.

- Benzyl and phenyl groups : Contribute to the overall stability and interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer properties. A study highlighted the synthesis of various thiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The presence of electronegative substituents like chlorine was found to be crucial for enhancing anticancer activity .

Anticonvulsant Properties

Another significant application is in the field of anticonvulsants. Compounds with similar thiazole structures have shown effectiveness in reducing seizure activity in animal models. For instance, a related thiazole derivative demonstrated a protective index against seizures, indicating its potential for development into an anticonvulsant medication .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often explored through SAR studies. These studies help identify which structural modifications enhance efficacy against specific targets. For example, the introduction of different substituents on the thiazole ring has been correlated with varying levels of cytotoxicity against cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound can effectively bind to proteins associated with cancer progression and seizure disorders, providing insights into its mechanism of action .

Treatment of Infectious Diseases

Thiazole derivatives have also been investigated for their antimicrobial properties. Some studies indicate that compounds similar to this compound exhibit activity against Mycobacterium tuberculosis and other pathogens, suggesting potential use in treating infectious diseases .

Anti-inflammatory Effects

Preliminary studies suggest that thiazole compounds may possess anti-inflammatory properties as well. This could position them as candidates for treating inflammatory diseases, although further research is required to confirm these effects and elucidate mechanisms involved .

Mechanism of Action

The mechanism of action of 3-benzyl-N-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the thiazole ring is critical for modulating steric and electronic properties. Key analogs include:

Analysis :

- Benzyl vs. Ethyl: The benzyl group increases molecular weight (366.86 vs.

- Benzyl vs. Furylmethyl : The furan ring introduces oxygen, enabling hydrogen bonding and π-stacking, which may improve target binding .

- Benzyl vs. Methoxyethyl : The methoxyethyl group’s polarity could enhance solubility but reduce blood-brain barrier penetration .

Substituent Variations at the 4-Position

The 4-phenyl group is conserved in many analogs, but substitutions on this phenyl ring alter electronic effects:

Analysis :

- Chlorophenyl vs.

Physical Properties

Analysis :

- The absence of polar groups in the target compound suggests poor aqueous solubility, necessitating formulation strategies for drug delivery.

Antihypertensive Activity

Antimicrobial Potential

- Thiazole Derivatives : Benzo-thiazoles show activity against Gram-positive bacteria. The chlorophenyl group in the target compound may enhance broad-spectrum efficacy.

Biological Activity

3-benzyl-N-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-imine is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 397.3 g/mol. The structure includes a thiazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H14ClN2S |

| Molecular Weight | 397.3 g/mol |

| IUPAC Name | N,this compound |

| CAS Number | 23808-71-1 |

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown potent cytotoxic effects against various cancer cell lines. A study reported that thiazole derivatives with similar substitutions had IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, highlighting the importance of structural components like the thiazole ring and halogen substitutions in enhancing activity .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. In several studies, compounds containing thiazole rings demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine was found to enhance antibacterial activity significantly . For example, compounds with similar structures were reported to inhibit bacterial growth at concentrations comparable to standard antibiotics .

Antiviral Activity

In addition to antibacterial effects, certain thiazole derivatives have exhibited antiviral properties. A study synthesized a series of thiazole-based sulfonamides that showed activity against the Tobacco Mosaic Virus (TMV), with some compounds achieving approximately 50% inhibition . This suggests that this compound may also possess potential antiviral capabilities.

The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets. For instance:

- Cytotoxicity : The mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways.

- Antimicrobial Action : Thiazoles disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial replication.

- Antiviral Mechanism : Compounds may interfere with viral replication processes by inhibiting viral enzymes or preventing viral entry into host cells.

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines and found that modifications on the phenyl rings significantly influenced their anticancer potency.

- Antibacterial Activity : Research involving the synthesis of new phenylthiazol derivatives demonstrated promising results against multiple bacterial strains, indicating a potential for developing new antibiotics from these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.